molecular formula C6H12ClN3O B1525015 2-(3-amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride CAS No. 1311314-01-8

2-(3-amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride

Cat. No.: B1525015
CAS No.: 1311314-01-8
M. Wt: 177.63 g/mol
InChI Key: KIGHCEJNLNBASO-UHFFFAOYSA-N
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Description

2-(3-amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride is a useful research compound. Its molecular formula is C6H12ClN3O and its molecular weight is 177.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-(3-amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The amino group in the compound can form hydrogen bonds with active sites of enzymes, potentially inhibiting or activating them. For instance, pyrazole derivatives are known to interact with kinases and cyclooxygenases, influencing their activity . The hydroxyl group can also participate in hydrogen bonding, further stabilizing these interactions. These properties make this compound a valuable tool in studying enzyme kinetics and protein-ligand interactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that pyrazole derivatives can modulate the activity of p38MAPK, a kinase involved in inflammatory responses . By interacting with this kinase, this compound can alter the phosphorylation status of downstream targets, leading to changes in gene expression and cellular responses. Additionally, its impact on cellular metabolism can be studied by examining changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to the active sites of enzymes through hydrogen bonding and hydrophobic interactions, leading to inhibition or activation of enzymatic activity . For instance, its interaction with kinases can result in the inhibition of kinase activity, thereby affecting downstream signaling pathways. Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that pyrazole derivatives can undergo degradation under certain conditions, leading to a decrease in their activity . Long-term exposure to the compound in in vitro or in vivo studies can result in adaptive cellular responses, such as changes in gene expression and metabolic adjustments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, toxic or adverse effects may be observed, including cytotoxicity and organ damage. It is essential to determine the threshold doses that elicit beneficial effects without causing toxicity. Animal studies can provide valuable insights into the dosage-dependent effects of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain or lose biological activity . The interaction with metabolic enzymes can influence the overall metabolic flux and levels of specific metabolites. Understanding these pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues can influence its biological activity and therapeutic potential. Studying the transport and distribution of the compound can provide insights into its bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the nucleus can influence gene expression, while its presence in the cytoplasm can affect signaling pathways. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

2-(3-amino-4-methylpyrazol-1-yl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O.ClH/c1-5-4-9(2-3-10)8-6(5)7;/h4,10H,2-3H2,1H3,(H2,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGHCEJNLNBASO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1N)CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311314-01-8
Record name 1H-Pyrazole-1-ethanol, 3-amino-4-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311314-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.